N-Benzyl-6-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine
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Overview
Description
N-Benzyl-6-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridazine ring substituted with a benzyl group and a piperazine moiety, which is further modified with a 3,4-dimethylbenzenesulfonyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-6-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine typically involves multi-step organic reactionsThe final step involves the sulfonylation of the piperazine ring with 3,4-dimethylbenzenesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-6-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the pyridazine ring, depending on the reagents used.
Substitution: The benzyl and piperazine moieties can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyridazine derivatives or desulfonylated products.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Studied for its potential therapeutic effects, including anti-tubercular activity.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-Benzyl-6-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit the function of enzymes involved in bacterial cell wall synthesis, contributing to its anti-tubercular effects .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-6-(4-piperazin-1-yl)pyridazin-3-amine: Lacks the 3,4-dimethylbenzenesulfonyl group, resulting in different chemical reactivity and biological activity.
N-Benzyl-6-(4-(3,4-dimethylphenyl)piperazin-1-yl)pyridazin-3-amine: Similar structure but with a different substituent on the piperazine ring.
Uniqueness
N-Benzyl-6-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine stands out due to the presence of the 3,4-dimethylbenzenesulfonyl group, which imparts unique chemical properties and potential biological activities. This makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C23H27N5O2S |
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Molecular Weight |
437.6 g/mol |
IUPAC Name |
N-benzyl-6-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]pyridazin-3-amine |
InChI |
InChI=1S/C23H27N5O2S/c1-18-8-9-21(16-19(18)2)31(29,30)28-14-12-27(13-15-28)23-11-10-22(25-26-23)24-17-20-6-4-3-5-7-20/h3-11,16H,12-15,17H2,1-2H3,(H,24,25) |
InChI Key |
GNIWJNKXMMQYGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)NCC4=CC=CC=C4)C |
Origin of Product |
United States |
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